

The Versatility of 2,3-Dimethylphenol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethylphenol**

Cat. No.: **B072121**

[Get Quote](#)

Introduction: Unveiling the Potential of a Key Aromatic Building Block

2,3-Dimethylphenol, also known as 2,3-xylenol, is a valuable and versatile aromatic compound that serves as a crucial starting material in a multitude of organic syntheses.^[1] With its unique substitution pattern—a hydroxyl group flanked by two methyl groups in ortho and meta positions—it offers a distinct reactivity profile that enables the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical properties and synthetic applications of **2,3-dimethylphenol**, tailored for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. We will delve into the causality behind experimental choices for key transformations, providing detailed protocols and mechanistic insights to empower chemists in leveraging this important synthetic intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective laboratory practice. **2,3-Dimethylphenol** is a colorless to brown crystalline solid at room temperature.^[2] Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	526-75-0	[1]
Molecular Formula	C ₈ H ₁₀ O	[1]
Molecular Weight	122.16 g/mol	[1]
Melting Point	70-73 °C	[1]
Boiling Point	217 °C	[1]
Solubility	Slightly soluble in water; soluble in most organic solvents and alkali solutions.	[1]

Safety Profile: **2,3-Dimethylphenol** is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[\[1\]](#) It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Strategic Synthesis and Commercial Availability

Industrially, **2,3-dimethylphenol** can be synthesized through the methylation of phenol or cresols.[\[1\]](#) A common laboratory-scale preparation involves the diazotization of 2,3-dimethylaniline (2,3-xylidine) followed by hydrolysis of the resulting diazonium salt.[\[2\]](#)[\[3\]](#) This classical method provides a reliable route to this specific isomer. The compound is also commercially available from various chemical suppliers.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of **2,3-dimethylphenol** stems from the interplay of its two key functional groups: the activating, ortho-, para-directing hydroxyl group and the two methyl groups which also influence the regioselectivity of reactions and provide steric hindrance.

graph "Reactivity_of_2_3_Dimethylphenol" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2,3-Dimethylphenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydroxyl Group (-OH)" [pos="1.5,1.5!"]; "Aromatic Ring" [pos="-1.5,1.5!"]; "Methyl Groups (-CH3)" [pos="0,-1.5!"];

"2,3-Dimethylphenol" -- "Hydroxyl Group (-OH)" [label=" O-Alkylation\n O-Acylation"]; "2,3-Dimethylphenol" -- "Aromatic Ring" [label=" Electrophilic Aromatic Substitution\n Oxidation"]; "2,3-Dimethylphenol" -- "Methyl Groups (-CH3)" [label=" Steric Hindrance\n Electronic Effects"]; }

Key Reactive Sites of **2,3-Dimethylphenol**

The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. The aromatic ring is activated towards electrophilic substitution, with the hydroxyl group directing incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. The existing methyl groups further influence this regioselectivity and can sterically hinder attack at the C2 and C3 positions.

Key Synthetic Transformations

Electrophilic Aromatic Substitution: Functionalizing the Core

The electron-rich aromatic ring of **2,3-dimethylphenol** readily undergoes electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group, making these reactions typically facile.

Nitration of **2,3-dimethylphenol** introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed into amines, or used to modulate the electronic properties of the molecule. Due to the directing effects of the hydroxyl and methyl groups, the primary product of nitration is **4-nitro-2,3-dimethylphenol**.

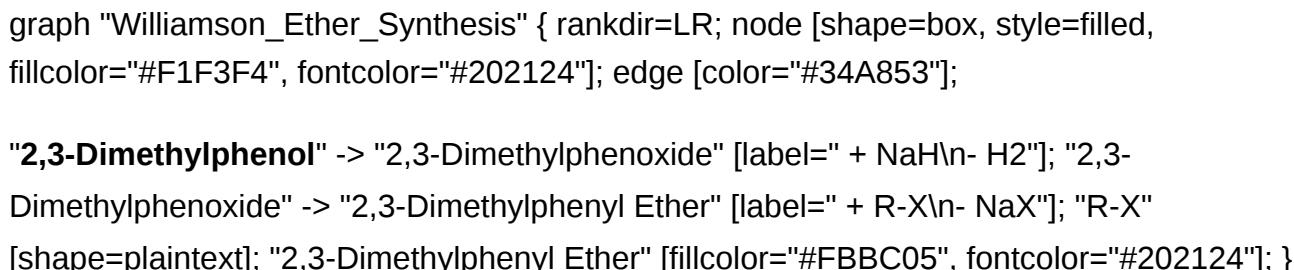
Experimental Protocol: Nitration of **2,3-Dimethylphenol**

This protocol is adapted from the nitration of the structurally similar 2,3,5-trimethylphenol and should be optimized for **2,3-dimethylphenol**.^[4]

- Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid. Cool the funnel in an ice bath and slowly add concentrated sulfuric acid with continuous

swirling. This is a highly exothermic process and should be performed with caution.

- Reaction Setup: Dissolve **2,3-dimethylphenol** in a minimal amount of a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a round-bottom flask equipped with a magnetic stir bar.
- Cooling: Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
- Nitration: While vigorously stirring the cooled solution, add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 5 °C.
- Reaction Monitoring: After the addition is complete, continue stirring in the ice bath for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Slowly pour the reaction mixture onto crushed ice with constant stirring to quench the reaction and precipitate the product.
- Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from an ethanol/water mixture.


Product	1H NMR (Predicted)	13C NMR (Predicted)	IR (Predicted, cm ⁻¹)
4-Nitro-2,3-dimethylphenol	δ 7.9 (s, 1H), 6.8 (s, 1H), 5.5 (br s, 1H), 2.3 (s, 3H), 2.1 (s, 3H)	δ 158, 140, 138, 126, 122, 118, 20, 12	3400-3200 (O-H), 1580, 1340 (NO ₂)

Halogenation, such as bromination or chlorination, proceeds readily with **2,3-dimethylphenol**, typically yielding the 4-halo and/or 6-halo derivatives. The reaction conditions can be tuned to favor mono- or di-substitution.

Reactions of the Hydroxyl Group: Expanding the Molecular Scaffold

The phenolic hydroxyl group is a key handle for further synthetic modifications.

The Williamson ether synthesis is a classic and reliable method for preparing ethers from phenols.^[5]^[6]^[7] The reaction involves the deprotonation of **2,3-dimethylphenol** with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.^[6]

Williamson Ether Synthesis Workflow

This reaction is highly valuable for introducing a variety of alkyl chains, including those with further functionalities, onto the phenolic oxygen. For instance, reaction with chloroacetic acid after deprotonation leads to the formation of 2,3-dimethylphenoxyacetic acid, a potential herbicide.

Esterification of **2,3-dimethylphenol** with an acyl chloride or anhydride in the presence of a base yields the corresponding phenyl ester. These esters are valuable intermediates themselves, and can undergo the Fries rearrangement to produce hydroxyaryl ketones, which are important precursors for many pharmaceuticals.^[8]^[9] The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).^[8] The reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either the ortho or para-acyl phenol. For 2,3-dimethylphenyl acetate, the rearrangement would yield a mixture of **4-acetyl-2,3-dimethylphenol** and **6-acetyl-2,3-dimethylphenol**.

Experimental Protocol: Fries Rearrangement of 2,3-Dimethylphenyl Acetate

This is a general protocol and may require optimization.

- Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-dimethylphenyl acetate and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

- Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.
- Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or elevated temperatures depending on the desired isomer) until the starting material is consumed (monitor by TLC).
- Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
- Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography or recrystallization.

Oxidation: Formation of Quinones

Phenols can be oxidized to form quinones, a class of compounds with important biological activities and applications in materials science.^{[10][11][12]} The oxidation of **2,3-dimethylphenol** would be expected to yield 2,3-dimethyl-p-benzoquinone. Mild oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate), are often employed for this transformation to avoid over-oxidation and polymerization.^[9]

```
graph "Oxidation_to_Quinone" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
```

"2,3-Dimethylphenol" -> "2,3-Dimethyl-p-benzoquinone" [label=" [O]\n(e.g., Fremy's Salt)"];
"2,3-Dimethyl-p-benzoquinone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Oxidation of **2,3-Dimethylphenol**

Applications in the Synthesis of High-Value Molecules

The synthetic transformations described above underscore the utility of **2,3-dimethylphenol** as a precursor to a wide range of valuable compounds.

Pharmaceutical Intermediates

- Mephenesin Analogs: **2,3-Dimethylphenol** is a key starting material for the synthesis of the muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) and its analogs.[13][14] The synthesis typically involves the Williamson ether synthesis between 2,3-dimethylphenoxyde and a suitable three-carbon electrophile.

Agrochemicals

- Phenoxyacetic Acid Herbicides: While the widely known herbicide 2,4-D is synthesized from 2,4-dichlorophenol, the general class of phenoxyacetic acid herbicides are potent plant growth regulators.[2][15][16][17][18] The synthesis of 2,3-dimethylphenoxyacetic acid from **2,3-dimethylphenol** represents a potential route to new herbicidal compounds with potentially different selectivity and activity profiles.[19][20]

Vitamins

- Vitamin E Synthesis: Although the industrial synthesis of Vitamin E (α -tocopherol) primarily starts from the isomeric 2,3,6-trimethylphenol, the core structure relies on a trimethyl-substituted hydroquinone.[4][5][8][21] Specifically, 2,3,6-trimethylphenol is oxidized to 2,3,5-trimethylbenzoquinone, which is then reduced to 2,3,5-trimethylhydroquinone, a key intermediate that forms the aromatic core of Vitamin E.[4][5][21] This highlights the importance of the 2,3,5-trimethyl substitution pattern, which can be accessed from precursors like **2,3-dimethylphenol** through further methylation.

Polymers and Resins

- Phenolic Resins: **2,3-Dimethylphenol**, as a xylanol, can be used in the production of phenolic resins.[1][22] These resins are formed through the condensation reaction of phenols with aldehydes, typically formaldehyde. The incorporation of **2,3-dimethylphenol** into the polymer backbone can modify the properties of the resulting resin, such as its thermal stability and solubility.

Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal

2,3-Dimethylphenol is a readily accessible and highly versatile starting material in organic synthesis. Its unique pattern of substitution allows for a range of selective transformations, providing access to a diverse array of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. By understanding the fundamental reactivity of its hydroxyl group and activated aromatic ring, and by carefully selecting reaction conditions, chemists can effectively utilize **2,3-dimethylphenol** to construct novel and valuable compounds. This guide has provided a comprehensive overview of its properties, key reactions, and applications, with the aim of inspiring and enabling further innovation in the field of synthetic chemistry.

References

- BenchChem. (2025).
- Wang, Y., et al. (2018). How to synthesize vitamin E. *Acta Physico-Chimica Sinica*, 34(10), 1139-1152.
- Homework.Study.com. (n.d.). The first widely used herbicide for controlling weeds was 2,4-dichlorophenoxyacetic acid (2,4-D)....
- Wikipedia. (2024).
- PubChem. (n.d.). **2,3-Dimethylphenol**.
- Wang, Y., et al. (2018). How to synthesize vitamin E. *Acta Physico-Chimica Sinica*.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (2024). Fries rearrangement.
- Green Chemistry. (2001). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Royal Society of Chemistry.
- ChemicalBook. (n.d.).
- Wikipedia. (2024). Williamson ether synthesis.
- New Drug Approvals. (2015). TRAMADOL.
- ChemicalBook. (n.d.). 2,3-DIMETHYL-4-NITROPHENOL(19499-93-5) 13C NMR spectrum.
- NIST. (n.d.). **2,3-Dimethylphenol**, TMS derivative. National Institute of Standards and Technology.
- OICC Press. (n.d.).
- ResearchGate. (n.d.). Synthesis of Tramadol and Analogous.
- Google Patents. (n.d.).
- MDPI. (2020).
- Quick Company. (n.d.).
- ChemicalBook. (n.d.). **2,3-dimethylphenol** | 526-75-0.
- Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2019). 16.

- YouTube. (2018).
- ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid.
- SpectraBase. (n.d.). 4-Nitrophenol.
- PubMed. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.
- Wikipedia. (2024). Mephenesin.
- 2,4-Dichlorophenoxyacetic acid. (n.d.).
- Google Patents. (n.d.).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0032148).
- SciELO. (2018). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.
- ResearchGate. (n.d.). Synthesis of butylated hydroxytoluene (BHT) ligands as potential phenolic antioxidant.
- Human Metabolome Database. (n.d.). Showing metabocard for **2,3-Dimethylphenol** (HMDB0032148).
- ChemicalBook. (n.d.). **2,3-dimethylphenol** synthesis.
- ResearchGate. (n.d.). Development in the Modification of Phenolic Resin by Renewable Resources: A Review.
- Organic Syntheses Procedure. (n.d.). 3,5-Cyclohexadiene-1,2-dione, 4,5-dimethyl-.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- PubChem. (n.d.). Mephenesin.
- Google Patents. (n.d.). Phenolic resins - CA2052798C.
- NIST. (n.d.). Phenol, 2,3-dimethyl-. National Institute of Standards and Technology.
- SIELC Technologies. (2018). **2,3-Dimethylphenol**.
- ChemicalBook. (n.d.). **2,3-dimethylphenol** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3-Dimethylphenol | C₈H₁₀O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. nioch.nsc.ru [nioch.nsc.ru]
- 7. 2,3-Dimethylphenol, TMS derivative [webbook.nist.gov]
- 8. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 9. oiccpress.com [oiccpress.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0032148) [hmdb.ca]
- 13. Mephenesin - Wikipedia [en.wikipedia.org]
- 14. Mephenesin | C₁₀H₁₄O₃ | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
- 16. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. deq.mt.gov [deq.mt.gov]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [The Versatility of 2,3-Dimethylphenol: A Technical Guide for Synthetic Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072121#2-3-dimethylphenol-as-a-starting-material-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com